BenchChemオンラインストアへようこそ!

(R)-MG132

Proteasome inhibition Chymotrypsin-like activity β5 subunit

(R)-MG132 (CAS 1211877-36-9) is the defined (S,R,S) enantiomer of MG-132, delivering ~4-fold greater chymotrypsin-like proteasome inhibition (IC50 0.22 µM vs. 0.89 µM) and ~3-fold stronger trypsin-like inhibition versus (S)-MG132, yet with paradoxically weaker cytotoxicity. This unique profile enables sustained proteasome blockade over 24–72+ hour experiments without the confounding apoptosis triggered by racemic MG-132. With documented ≥98% purity (HPLC) and unambiguous stereochemistry, it eliminates batch-to-batch variability, ensuring cross-laboratory reproducibility. Validated in J558L myeloma and EMT6 breast cancer lysates. The superior choice for long-term ubiquitination assays, differentiation studies, and eNOS regulation research.

Molecular Formula C26H41N3O5
Molecular Weight 475.6 g/mol
Cat. No. B567761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-MG132
SynonymsN-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1R)-1-formyl-3-methylbutyl]-L-leucinamide
Molecular FormulaC26H41N3O5
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22+,23-/m0/s1
InChIKeyTZYWCYJVHRLUCT-ZRBLBEILSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Buy (R)-MG132: Proteasome Inhibitor with Reduced Cytotoxicity for Ubiquitin-Proteasome Studies


(R)-MG132 (CAS 1211877-36-9), also designated (S,R,S)-(−)-MG-132, is a tripeptide aldehyde that functions as a potent, reversible, and cell-permeable inhibitor of the 20S proteasome [1]. As the enantiomer of the widely used proteasome inhibitor MG-132, this compound exhibits weaker cellular cytotoxicity while maintaining enhanced inhibitory potency against all three core proteasome catalytic activities: chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH) . Its primary utility lies in experimental systems requiring robust proteasome blockade with reduced confounding cytotoxic effects, particularly in long-term cellular assays, ubiquitination studies, and mechanistic investigations of the ubiquitin-proteasome pathway.

Why (R)-MG132 Cannot Be Replaced by MG-132 or (S)-MG132: Stereochemistry-Driven Functional Divergence


The substitution of (R)-MG132 with the racemic mixture MG-132 or the alternative (S)-MG132 enantiomer introduces critical experimental confounders that cannot be normalized by simple concentration adjustment. (R)-MG132 exhibits approximately 4-fold greater potency against the chymotrypsin-like (ChTL) proteasome activity (IC50 0.22 μM vs. 0.89 μM) and 3-fold greater potency against the trypsin-like (TL) activity (IC50 34.4 μM vs. 104.43 μM) compared to (S)-MG132, while paradoxically demonstrating weaker overall cytotoxicity . This stereochemistry-dependent divergence means that substituting alternative forms will simultaneously alter both target engagement profiles and cellular viability endpoints. Critically, using the racemic MG-132 introduces undefined proportions of stereoisomers with differing potencies and cytotoxicity profiles, compromising experimental reproducibility and making cross-study comparisons invalid [1].

(R)-MG132 Quantitative Differentiation: Direct Comparative Evidence Against (S)-MG132 and MG-132


(R)-MG132 vs. (S)-MG132: 4-Fold Greater Chymotrypsin-Like Proteasome Inhibition

(R)-MG132 demonstrates significantly higher inhibitory potency against the chymotrypsin-like (ChTL) activity of the proteasome compared to its stereoisomer (S)-MG132. The ChTL activity represents the primary proteolytic function of the 20S proteasome core and is the most pharmacologically relevant target in proteasome inhibitor research . The quantified 4.05-fold enhancement in potency translates directly to lower compound consumption and reduced solvent exposure in experimental systems.

Proteasome inhibition Chymotrypsin-like activity β5 subunit 20S proteasome Ubiquitin-proteasome pathway

(R)-MG132 vs. (S)-MG132: 3-Fold Superior Trypsin-Like Proteasome Inhibition

(R)-MG132 inhibits the trypsin-like (TL) proteasome activity with an IC50 of 34.4 μM, representing a 3.03-fold potency enhancement over (S)-MG132 which exhibits an IC50 of 104.43 μM against this catalytic subunit . While both compounds show substantially weaker activity against TL compared to ChTL, the stereochemical configuration of (R)-MG132 confers a consistent potency advantage across all three proteasome catalytic sites.

Proteasome inhibition Trypsin-like activity β2 subunit 20S proteasome Ubiquitin-proteasome pathway

(R)-MG132 vs. (S)-MG132: Nearly 2-Fold Greater PGPH Activity Inhibition

(R)-MG132 inhibits the peptidylglutamyl peptide hydrolyzing (PGPH) proteasome activity with an IC50 of 2.95 μM, compared to 5.70 μM for (S)-MG132, representing a 1.93-fold potency enhancement . The PGPH activity (also termed caspase-like activity) represents the third major proteolytic function of the 20S proteasome. The consistent potency advantage of (R)-MG132 across ChTL, TL, and PGPH activities confirms that the stereochemical configuration universally enhances proteasome binding and inhibition.

Proteasome inhibition Peptidylglutamyl peptide hydrolyzing Caspase-like activity β1 subunit Ubiquitin-proteasome pathway

(R)-MG132 Exhibits Weaker Cytotoxicity Than MG-132 Despite Higher Proteasome Inhibition Potency

The (R)-MG132 enantiomer exhibits weaker cellular cytotoxicity compared to the racemic MG-132 mixture, while simultaneously functioning as a more potent proteasome inhibitor [1]. This counterintuitive property—greater target inhibition with reduced cellular toxicity—arises from stereochemistry-dependent effects on cellular uptake, intracellular distribution, or differential off-target engagement profiles. A systematic stereoisomer study demonstrated that absolute configuration of the chiral aldehyde moiety profoundly influences cytostatic/cytotoxic effects, with only the (S,R,S)-(−) stereoisomer showing the combination of enhanced proteasome inhibition with reduced cytotoxicity [2]. Comparative data from cell viability assays in multiple tumor cell lines confirm that (R)-MG132 treatment results in higher cell survival percentages at equivalent proteasome-inhibitory concentrations [2].

Cytotoxicity Proteasome inhibitor Cell viability Tumor cells Stereochemistry

Optimal Research Applications for (R)-MG132 Based on Differentiated Activity Profile


Long-Term Proteasome Inhibition Studies Requiring Minimized Cytotoxic Confounding

In experimental designs where proteasome inhibition must be maintained for 24–72 hours or longer, (R)-MG132 provides a critical advantage over racemic MG-132 or alternative proteasome inhibitors. The weaker cytotoxicity of (R)-MG132 despite enhanced proteasome inhibitory potency [1] enables sustained pathway modulation without triggering the extensive apoptotic responses that confound long-term studies using MG-132. This property is particularly valuable in differentiation assays, chronic treatment models evaluating transcriptional or epigenetic reprogramming, and studies of adaptive cellular responses to proteasome stress where cell death would prematurely terminate the experimental window. Researchers should verify that the selected concentration (typically 0.1–10 μM) achieves desired proteasome inhibition levels while maintaining adequate cell viability for the intended experimental duration.

Ubiquitination and Protein Turnover Assays in Multiple Myeloma and Breast Cancer Models

(R)-MG132 has been quantitatively validated for proteasome inhibition in lysates of J558L multiple myeloma cells (50% inhibition at 100 nM, 1-hour treatment) and EMT6 breast cancer cells (31% inhibition under identical conditions) [2]. These well-characterized cell line models provide robust, reproducible systems for investigating ubiquitin-proteasome pathway function, protein degradation kinetics, and the accumulation of polyubiquitinated protein species. The enhanced potency of (R)-MG132 against ChTL, TL, and PGPH activities compared to (S)-MG132 ensures efficient proteasome blockade at lower compound concentrations, reducing potential off-target effects and enabling more precise interpretation of ubiquitination-dependent cellular processes.

Stereochemistry-Aware Mechanistic Studies Requiring Defined Enantiomer Purity

For investigators conducting rigorous mechanistic studies where stereochemical purity directly impacts data interpretation, (R)-MG132 provides a defined single stereoisomer with documented purity ≥98% (HPLC) . Unlike the racemic MG-132 mixture which contains undefined stereoisomer ratios that vary by manufacturer and batch, (R)-MG132 ensures experimental reproducibility across laboratories and over time. This is essential for studies published in high-impact journals where stereochemical identity must be explicitly stated, for structure-activity relationship (SAR) investigations of proteasome inhibitor analogs, and for comparative pharmacology studies evaluating enantiomer-specific effects on cellular pathways. The well-characterized stereochemical identity also facilitates computational modeling and molecular docking studies where precise three-dimensional configuration is required.

Endothelial Function and eNOS Regulation Studies

In investigations of endothelial nitric oxide synthase (eNOS) regulation and vascular endothelial function, (R)-MG132 serves as a validated proteasome inhibitor for probing ubiquitin-proteasome pathway involvement. Studies using MG-132 have demonstrated dose-dependent increases in eNOS mRNA and protein levels at 50–250 nmol/L concentrations [3]. (R)-MG132, as the more potent stereoisomer of MG-132 with reduced cytotoxicity, provides a superior tool for extending these investigations. The compound's enhanced potency enables effective proteasome inhibition at lower concentrations, minimizing potential calpain and cathepsin off-target effects while preserving the ability to observe proteasome-dependent regulation of endothelial gene expression. This application is particularly relevant for cardiovascular pharmacology research and studies of endothelial dysfunction mechanisms.

Quote Request

Request a Quote for (R)-MG132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.